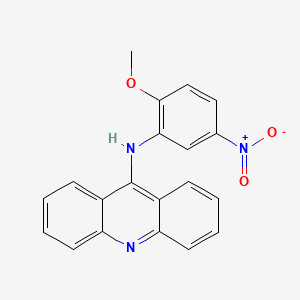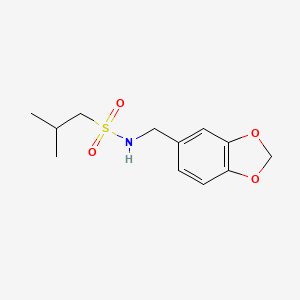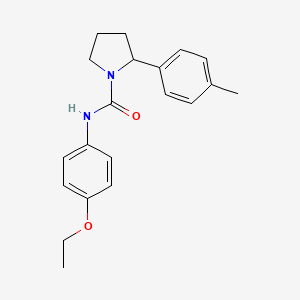![molecular formula C15H17FN4O2 B6070920 N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6070920.png)
N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential applications in the treatment of various neurological disorders.
作用机制
N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine works by selectively inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in regulating movement, motivation, and reward. By blocking the reuptake of dopamine, N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This increased activation is thought to be responsible for the therapeutic effects of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine are primarily related to its ability to increase dopamine levels in the brain. This increased dopamine activity has been shown to improve motor function in Parkinson's disease and reduce hyperactivity in ADHD. N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine has also been shown to reduce drug-seeking behavior in addiction, possibly by reducing the rewarding effects of drugs of abuse.
实验室实验的优点和局限性
One of the main advantages of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine for lab experiments is its high selectivity for dopamine reuptake inhibition, which allows for more precise manipulation of dopamine activity in the brain. However, one limitation of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, the effects of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine on other neurotransmitter systems are not well understood, which may limit its use in certain research applications.
未来方向
There are several future directions for research on N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine. One area of focus is the development of more potent and selective dopamine reuptake inhibitors that can be used for the treatment of neurological disorders. Another area of research is the investigation of the effects of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine on other neurotransmitter systems, such as serotonin and norepinephrine. Finally, there is a need for more studies on the long-term effects of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine use, particularly in relation to potential side effects and drug interactions.
合成方法
The synthesis of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine involves the reaction of 4-fluoroaniline with 4-methyl-1,2,5-oxadiazol-3-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperidine in the presence of acetic acid to yield N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
科学研究应用
N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. In preclinical studies, N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine has shown promising results in improving motor function and reducing symptoms of Parkinson's disease. In ADHD, N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine has been shown to improve cognitive function and reduce hyperactivity. N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine has also been studied for its potential to reduce drug-seeking behavior in addiction.
属性
IUPAC Name |
[3-(4-fluoroanilino)piperidin-1-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-10-14(19-22-18-10)15(21)20-8-2-3-13(9-20)17-12-6-4-11(16)5-7-12/h4-7,13,17H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOLSBOWVMTGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070838.png)
![2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone](/img/structure/B6070840.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6070845.png)

![N-(3-methoxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070868.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B6070872.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B6070890.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6070895.png)
acetic acid](/img/structure/B6070897.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6070902.png)

![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070935.png)
